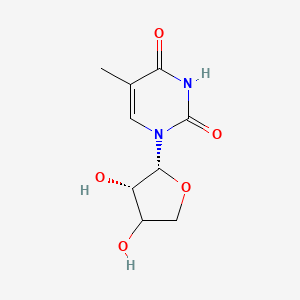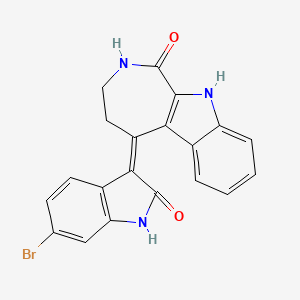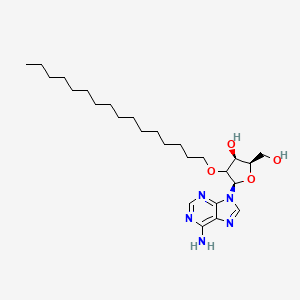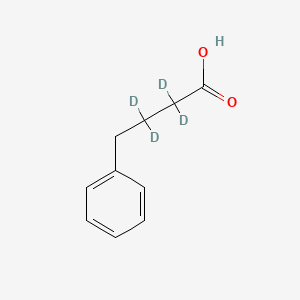
4-Phenylbutyric acid-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Phenylbutyric acid-d2 is a deuterated form of 4-Phenylbutyric acid, where two hydrogen atoms are replaced by deuterium. This compound is known for its role as a chemical chaperone and histone deacetylase inhibitor, making it valuable in various scientific research fields, including cancer and infection studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Phenylbutyric acid-d2 involves the deuteration of 4-Phenylbutyric acid. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. One common method involves the reaction of 4-Phenylbutyric acid with deuterated water (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the purification of 4-Phenylbutyric acid, followed by its reaction with deuterated reagents under controlled conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Phenylbutyric acid-d2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
4-Phenylbutyric acid-d2 has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound for tracing and quantification in various chemical reactions.
Biology: It serves as a chemical chaperone, helping to prevent protein misfolding and aggregation.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug development.
Wirkmechanismus
4-Phenylbutyric acid-d2 exerts its effects primarily through two mechanisms:
Vergleich Mit ähnlichen Verbindungen
4-Phenylbutyric Acid: The non-deuterated form, used similarly in research and medicine.
Sodium Phenylbutyrate: A salt form used in the treatment of urea cycle disorders and as a histone deacetylase inhibitor.
Uniqueness: 4-Phenylbutyric acid-d2 is unique due to its deuterium labeling, which provides advantages in tracing and quantification in research. The presence of deuterium can also affect the pharmacokinetic and metabolic profiles of the compound, making it distinct from its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
2,2,3,3-tetradeuterio-4-phenylbutanoic acid |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i4D2,8D2 |
InChI-Schlüssel |
OBKXEAXTFZPCHS-ZDAGDFTFSA-N |
Isomerische SMILES |
[2H]C([2H])(CC1=CC=CC=C1)C([2H])([2H])C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



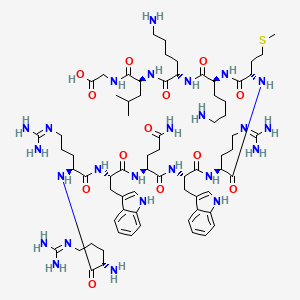


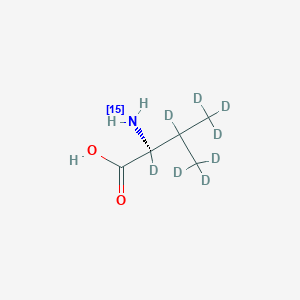
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)

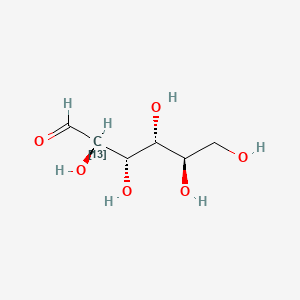
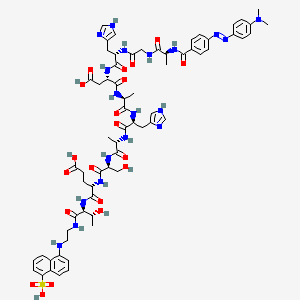
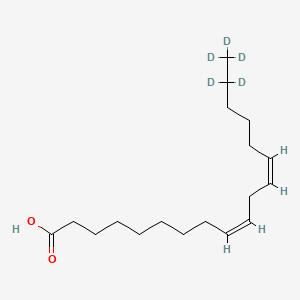
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
